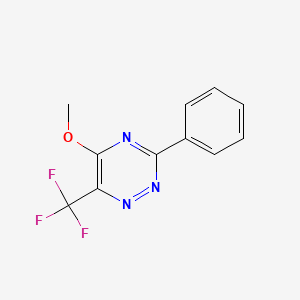
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (MPTT) is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the triazine family and has a unique chemical structure that makes it an interesting subject of study. In
Scientific Research Applications
Synthetic Chemistry
- A study by Chupakhin et al. (2001) reported a novel synthetic approach for condensed 1,2,4-triazines, highlighting the reactivity of 5-Methoxy-3-phenyl-1,2,4-triazine with various nucleophiles.
Herbicidal Activity
- Research by Nezu et al. (1996) found that certain triazine derivatives, including those with methoxy groups, exhibited high herbicidal activity.
Molecular Structure Studies
- A study by Oeser and Schiele (1972) investigated the molecular structure of a related compound, providing insights into the bond angles within the triazine system.
Photoinitiator in Polymerization
- Kabatc et al. (2011) explored the use of a triazine derivative as a photoinitiator for UV-crosslinking of acrylic adhesives, indicating potential applications in material sciences. Link to paper.
Antimicrobial Activity
- A research by Kathiriya et al. (2015) synthesized compounds based on 1,3,5-triazine and evaluated their antimicrobial activities against various bacteria and fungi.
Chemical Reactions with Organolithium Nucleophiles
- The reactivity of certain triazine derivatives with organolithium reagents was studied by Szczepkowska-Sztolcman et al. (2002), revealing unexpected regioselectivity.
Inhibitory Activity on Blood Platelet Aggregation
- Konno et al. (1992) investigated triazine derivatives for their inhibitory effect on rabbit blood platelet aggregation, highlighting potential therapeutic applications. Link to paper.
Metal Complexes Formation
- López-Torres et al. (2006) focused on creating metal complexes using triazine-thione ligands, opening avenues for exploration in coordination chemistry. Link to paper.
Anticancer Studies
- Refat et al. (2015) synthesized Cu(II) and Mn(II) complexes with triazine derivatives and evaluated their anticancer activities. Link to paper.
properties
IUPAC Name |
5-methoxy-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c1-18-10-8(11(12,13)14)16-17-9(15-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWYKAEPXNAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
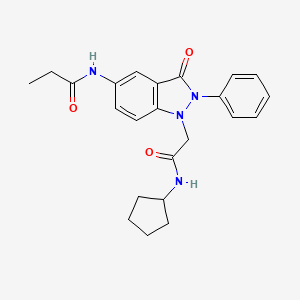
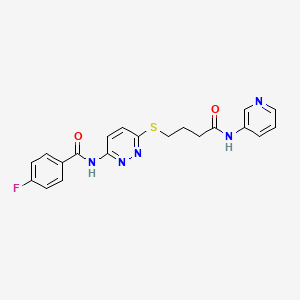

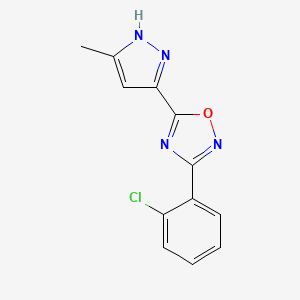
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)


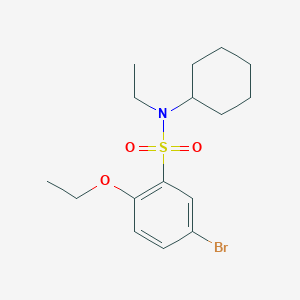

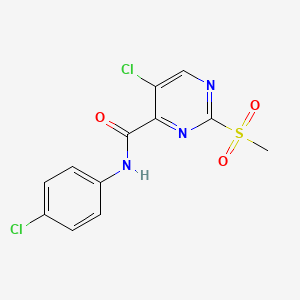


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)